Methyl diisopropylcarbamate
Overview
Description
Methyl diisopropylcarbamate is an organic compound with the molecular formula C8H17NO2. It is a carbamate ester derived from the reaction of methyl alcohol and diisopropylcarbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl diisopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow system. This method involves the reaction of diisopropylamine with dimethyl carbonate in the presence of a catalyst. The process is designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
Methyl diisopropylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diisopropylamine and methyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Diisopropylamine and methyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl diisopropylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential use in drug development due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl diisopropylcarbamate involves its interaction with specific molecular targets. It acts by forming stable carbamate linkages with amines, which can inhibit the activity of enzymes that rely on free amine groups. This mechanism is particularly useful in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
Uniqueness
Methyl diisopropylcarbamate is unique due to its specific steric and electronic properties imparted by the diisopropyl groups. These properties make it more resistant to hydrolysis and oxidation compared to simpler carbamates like methyl carbamate. Additionally, its bulkier structure can provide better selectivity in reactions involving sterically hindered substrates .
Biological Activity
Methyl diisopropylcarbamate (MDIPC) is a carbamate compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of MDIPC, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.
This compound is characterized by its ability to form stable carbamate linkages with amines, which can inhibit the activity of enzymes that depend on free amine groups. This mechanism is particularly significant in the development of enzyme inhibitors and bioactive compounds. The hydrolysis of MDIPC yields diisopropylamine and methyl alcohol, while oxidation leads to carbamic acid derivatives.
Table 1: Comparison of this compound with Other Carbamates
Compound | Hydrolysis Products | Unique Properties |
---|---|---|
This compound | Diisopropylamine, Methyl Alcohol | More resistant to hydrolysis than simpler carbamates |
Methyl Carbamate | Methanol | Less sterically hindered |
Ethyl Carbamate | Ethanol | Similar structure but different activity |
Isopropyl Carbamate | Isopropanol | Varies in biological activity |
Anticancer Activity
Recent studies have indicated that MDIPC exhibits significant anticancer properties. For instance, a study evaluated various carbamate derivatives, including MDIPC, against multiple cancer cell lines such as MCF-7 (breast cancer), NCI-H1299 (lung cancer), HepG2 (liver cancer), and HT29 (colon cancer). The results demonstrated that MDIPC derivatives showed varying degrees of cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .
Case Study: Anticancer Efficacy
In a comparative study involving several carbamate derivatives:
- Compound 2h : IC50 = 2.08 µM against MCF-7
- Compound 3g : IC50 = 8.88 µM against HepG2
- Compound 3e : IC50 = 6.27 µM against HT29
These findings suggest that structural modifications can enhance the biological potency of carbamate derivatives, including MDIPC .
Enzyme Inhibition Studies
MDIPC has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, analogues of MDIPC were tested for their inhibitory effects on human α/β hydrolase domain 6 (hABHD6) and fatty acid amide hydrolase (FAAH). The results indicated that certain derivatives exhibited selective inhibition with IC50 values as low as 44 nM for hABHD6, showcasing the compound's potential in drug development .
Research Findings and Future Directions
The ongoing research into this compound highlights its promising role in medicinal chemistry. The compound's ability to selectively inhibit enzymes suggests potential therapeutic applications in treating various diseases, including cancer and metabolic disorders.
Future Research Directions
- Structural Optimization : Further studies should focus on modifying the chemical structure of MDIPC to enhance its bioactivity and selectivity.
- Mechanistic Studies : Investigating the detailed molecular mechanisms through which MDIPC exerts its biological effects will provide insights for rational drug design.
- In Vivo Studies : Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of MDIPC in a biological context.
Properties
IUPAC Name |
methyl N,N-di(propan-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)8(10)11-5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHAFOCJRPXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340900 | |
Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31603-49-3 | |
Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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